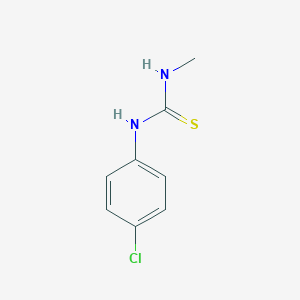
1-(4-Chlorophenyl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-methylthiourea is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-Chlorophenyl)-3-methylthiourea. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, its minimal inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study published in 2024, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited MIC values ranging from 250 to 500 µg/mL, outperforming some conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific kinases involved in cancer progression, particularly in glioblastoma models.
Case Study: Inhibition of Glioblastoma Growth
A series of experiments demonstrated that derivatives of this compound could inhibit the growth of glioblastoma cells by targeting the AKT signaling pathway. Compound variants showed EC50 values as low as 0.5 µM against glioma cell lines, suggesting significant therapeutic potential .
Fertilizer Enhancements
This compound has been explored for its role as a plant growth regulator. Its application in agricultural settings aims to enhance crop yield and resilience under stress conditions.
Research Findings
Studies indicate that thiourea derivatives can improve seed germination rates and overall plant health when applied as foliar sprays or soil amendments. For example, trials have shown that crops treated with this compound exhibited increased resistance to drought conditions .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including the reaction of chlorinated phenols with isothiocyanates. The ability to modify its structure leads to the development of numerous derivatives with tailored biological activities.
Table 2: Selected Derivatives and Their Activities
Propriétés
Numéro CAS |
2740-97-8 |
|---|---|
Formule moléculaire |
C8H9ClN2S |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
UKOJOHPYEVWPNN-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
SMILES canonique |
CNC(=S)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















